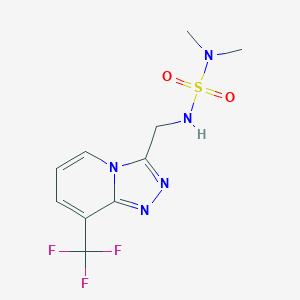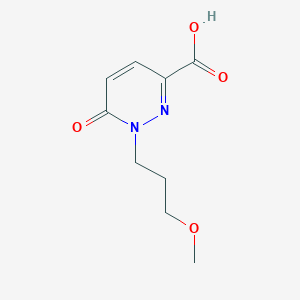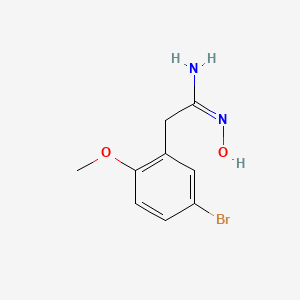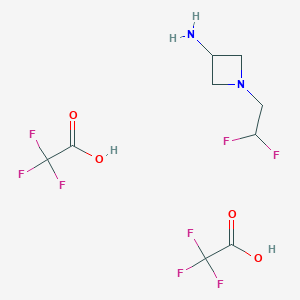
F6524-5902
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学的研究の応用
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its unique structure allows it to act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, making it a valuable compound in drug discovery .
In addition to its medicinal applications, this compound is also utilized in material sciences for the development of new materials with specific properties . Its ability to form stable complexes with metals and other compounds makes it useful in catalysis and other industrial processes.
作用機序
Target of Action
The primary target of F6524-5902 is phosphorylated-p68 (P-p68) . P-p68 is a key protein that modulates the Wnt/β-catenin pathway, a crucial biological pathway that promotes cancer cell growth and metastasis . P-p68 is abundant in tumor cells and plays a key role in promoting the transport of β-catenin from the cell cytoplasm into the nucleus .
Mode of Action
This compound is a first-in-class anticancer agent that targets P-p68 and attenuates the nuclear shuttling of β-catenin . By inhibiting the transport of β-catenin into the nucleus, this compound disrupts the Wnt/β-catenin signaling pathway, which is essential for cancer cell growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for cell growth, differentiation, and survival. When this compound inhibits the nuclear transport of β-catenin, it disrupts the Wnt/β-catenin signaling pathway, leading to the inhibition of cancer cell growth and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound are dose-proportional, and the compound exhibits plasma and tumor tissue in nude mice . .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and metastasis . The compound demonstrates potent antiproliferative activity in vitro against triple-negative breast cancer (TNBC) cell lines . Treatment with this compound results in the induction of apoptosis, G2-M cell-cycle arrest, and aneuploidy in a subset of cell lines .
準備方法
The synthesis of dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
In industrial production, the scale-up reaction and late-stage functionalization of triazolopyridine further demonstrate its synthetic utility . The use of microwave irradiation in the synthesis process not only reduces the reaction time but also enhances the overall efficiency of the reaction.
化学反応の分析
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or other reduced derivatives
類似化合物との比較
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a]pyridines . While these compounds share some structural similarities, the presence of different functional groups and substituents can significantly alter their chemical properties and biological activities.
For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer, antimicrobial, and anti-inflammatory activities . In contrast, 1,2,4-triazolo[1,5-a]pyridines exhibit activities as RORγt inverse agonists and PHD-1 inhibitors
特性
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFGHAYLUHUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)

![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2386035.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL](/img/structure/B2386039.png)
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)



